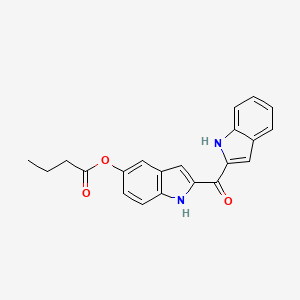
PDGFR Tyrosine Kinase Inhibitor II
描述
D-65476,也称为(5-丁酸-1H-2-吲哚基)(1H-2-吲哚基)甲酮,是一种可穿透细胞的双(1H-2-吲哚基)-1-甲酮化合物。它是一种高度选择性的、ATP竞争性的、可逆的板血小板衍生生长因子受体酪氨酸激酶抑制剂。 这种化合物主要用于磷酸化和去磷酸化过程的研究 .
准备方法
合成路线和反应条件
D-65476 的合成涉及吲哚衍生物在特定条件下的反应。详细的合成路线包括:
起始原料: 吲哚衍生物和丁酸。
反应条件: 该反应通常在催化剂存在下,并在受控温度和压力条件下进行。
工业生产方法
D-65476 的工业生产遵循类似的合成路线,但规模更大。该过程包括:
大规模合成: 在工业反应器中反应大量的起始原料。
优化: 优化反应条件以获得最大产率和纯度。
纯化和包装: 该化合物在惰性气体下进行纯化和包装,以防止降解.
化学反应分析
反应类型
D-65476 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可以将 D-65476 转化为还原形式。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤化剂或亲核试剂.
主要产物
科学研究应用
D-65476 具有广泛的科学研究应用,包括:
化学: 用作磷酸化和去磷酸化过程研究中的模型化合物。
生物学: 研究它在抑制板血小板衍生生长因子受体酪氨酸激酶和 Fms 样酪氨酸激酶 3 中的作用。
医学: 探索其在治疗白血病等疾病中的潜力,方法是抑制 TEL-Flt3 转染细胞的增殖。
作用机制
D-65476 通过抑制板血小板衍生生长因子受体酪氨酸激酶和 Fms 样酪氨酸激酶 3 的活性来发挥其作用。它与 ATP 竞争结合到这些激酶的活性位点,从而阻止它们的磷酸化和随后的激活。 这种抑制导致抑制细胞增殖并在某些细胞类型中诱导细胞凋亡 .
相似化合物的比较
类似化合物
PDGFR 酪氨酸激酶抑制剂 I: 另一种具有类似性质的板血小板衍生生长因子受体酪氨酸激酶抑制剂。
Flt3 抑制剂: 抑制 Fms 样酪氨酸激酶 3 的化合物,如 D-64406
独特性
D-65476 由于其作为板血小板衍生生长因子受体酪氨酸激酶和 Fms 样酪氨酸激酶 3 抑制剂的高度选择性和效力而独一无二。 它使细胞对辐射诱导的凋亡敏感并抑制 TEL-Flt3 转染细胞增殖的能力使其成为科学研究中的宝贵工具 .
生物活性
PDGFR Tyrosine Kinase Inhibitor II , also known as CAS 249762-74-1, is a small molecule that targets the platelet-derived growth factor receptor (PDGFR) signaling pathway, which plays a crucial role in various biological processes, including cell proliferation, migration, and angiogenesis. This compound has garnered attention for its potential therapeutic applications in cancer and other diseases characterized by aberrant PDGFR activity.
PDGFR is a receptor tyrosine kinase that, upon binding to its ligands (PDGF-A, PDGF-B), undergoes autophosphorylation and activates downstream signaling pathways involved in cell growth and survival. This compound functions by inhibiting this autophosphorylation process, thereby blocking the associated signaling cascades. The inhibition of PDGFR activity can lead to reduced tumor growth and metastasis, particularly in cancers where PDGF signaling is upregulated.
Inhibition Studies
Research has demonstrated that this compound effectively inhibits PDGFR phosphorylation and downstream signaling. For instance:
- In vitro studies show that the inhibitor can significantly reduce PDGF-induced migration and proliferation of vascular smooth muscle cells (VSMCs) with IC50 values around 0.18 µM for PDGFR-β inhibition .
- In vivo studies using animal models have indicated that treatment with this inhibitor resulted in a substantial decrease in neointimal formation after vascular injury, suggesting its potential utility in preventing restenosis following angioplasty .
Comparative Efficacy
The efficacy of this compound can be compared with other known inhibitors such as imatinib and dasatinib. For example:
| Compound | Targeted Receptor | IC50 (µM) | Effectiveness |
|---|---|---|---|
| This compound | PDGFR-β | 0.18 | High |
| Imatinib | PDGFR-β | 0.1 | Moderate |
| Dasatinib | PDGFR-β | 0.067 | Very High |
This table illustrates that while all three compounds target PDGFR-β, dasatinib exhibits the highest potency.
Case Study 1: Osteosarcoma Treatment
In a study focused on osteosarcoma cells, it was found that selective inhibition of the PDGFR by STI571 (a related inhibitor) led to significant apoptosis of cancer cells in vitro. Although tumor size did not significantly differ between treatment groups in vivo, the study underscored the potential of targeting PDGFR pathways for therapeutic intervention in bone cancers .
Case Study 2: Atherosclerosis and Restenosis
A clinical investigation revealed that CGP 53716, another specific PDGFR inhibitor, effectively reduced smooth muscle cell migration and proliferation in vitro and limited neointimal hyperplasia in vivo following arterial injury. The results indicated a marked reduction in the intima/media ratio after treatment with CGP 53716, emphasizing the role of PDGFR inhibition in vascular remodeling diseases .
Research Findings
Recent research has highlighted various aspects of the biological activity of this compound:
- Anti-Angiogenic Properties : The compound has been shown to inhibit angiogenesis induced by PDGF-BB by more than 70% at low doses (3 mg/kg) in animal models .
- Long-lasting Effects : The inhibition of receptor autophosphorylation was noted to be rapid but reversible within minutes after drug removal, indicating potential for therapeutic applications where transient inhibition may be beneficial .
- Combination Therapies : Studies suggest that combining PDGFR inhibitors with traditional chemotherapeutics enhances anti-tumor efficacy, as seen with imatinib's effect on chronic myeloid leukemia treatment .
属性
IUPAC Name |
[2-(1H-indole-2-carbonyl)-1H-indol-5-yl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-2-5-20(24)26-15-8-9-17-14(10-15)12-19(23-17)21(25)18-11-13-6-3-4-7-16(13)22-18/h3-4,6-12,22-23H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDUJGOCEPWCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















